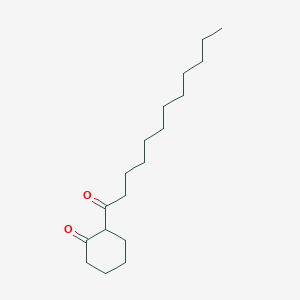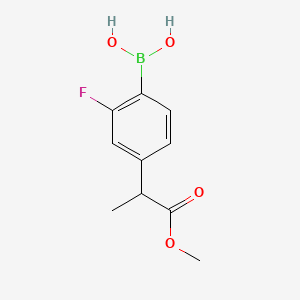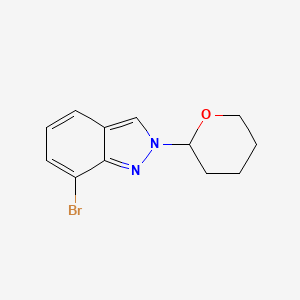
7-bromo-2-(oxan-2-yl)-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-2-(oxan-2-yl)-2H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Méthodes De Préparation
The synthesis of 7-bromo-2-(oxan-2-yl)-2H-indazole can be achieved through several synthetic routes. One common method involves the bromination of 2-(oxan-2-yl)-2H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
7-bromo-2-(oxan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-bromo-2-(oxan-2-yl)-2H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-2-(oxan-2-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and responses.
Comparaison Avec Des Composés Similaires
7-bromo-2-(oxan-2-yl)-2H-indazole can be compared with other similar compounds, such as:
2-(oxan-2-yl)-2H-indazole: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-chloro-2-(oxan-2-yl)-2H-indazole: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
7-bromo-2-(oxan-2-yl)-1H-indazole: Differs in the position of the nitrogen atom in the indazole ring, potentially leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the oxan-2-yl group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13BrN2O |
|---|---|
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
7-bromo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-15(14-12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
OUEWKKUKVWUQJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C3C=CC=C(C3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


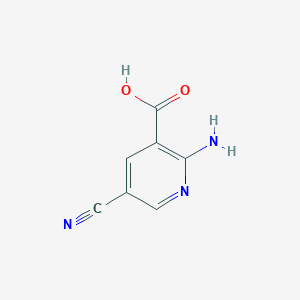

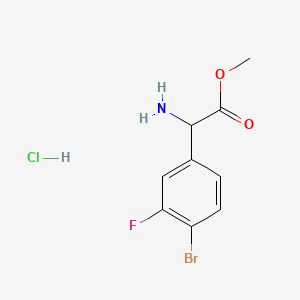
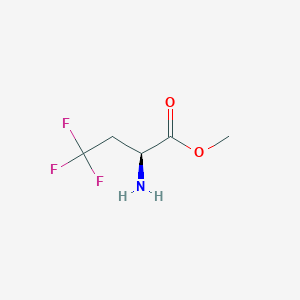
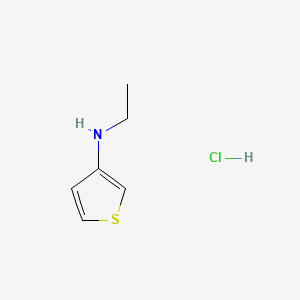


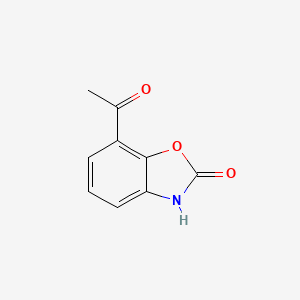
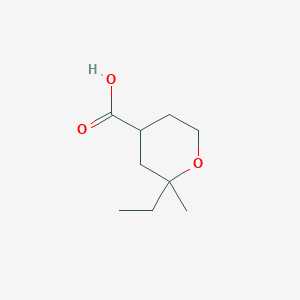
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
